Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-

Organic Synthesis Catalysis Diaryl Sulfone Synthesis

Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- (CAS 565-23-1), also known as 4-chlorophenyl 4-fluorophenyl sulfone or 4-chloro-4′-fluorodiphenylsulfone, is an unsymmetrical diaryl sulfone with molecular formula C₁₂H₈ClFO₂S and molecular weight 270.71 g/mol. The compound features a central sulfonyl (-SO₂-) bridge connecting a 4-chlorophenyl ring to a 4-fluorophenyl ring, yielding an asymmetric aromatic scaffold with distinct electron-withdrawing substituents at the para positions of each aryl group.

Molecular Formula C12H8ClFO2S
Molecular Weight 270.71 g/mol
CAS No. 565-23-1
Cat. No. B1348692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-
CAS565-23-1
Molecular FormulaC12H8ClFO2S
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H8ClFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
InChIKeyURPIOHXFOXUKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorophenyl 4-Fluorophenyl Sulfone (CAS 565-23-1): Procurement-Relevant Identity, Structure, and Analytical Specifications


Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- (CAS 565-23-1), also known as 4-chlorophenyl 4-fluorophenyl sulfone or 4-chloro-4′-fluorodiphenylsulfone, is an unsymmetrical diaryl sulfone with molecular formula C₁₂H₈ClFO₂S and molecular weight 270.71 g/mol . The compound features a central sulfonyl (-SO₂-) bridge connecting a 4-chlorophenyl ring to a 4-fluorophenyl ring, yielding an asymmetric aromatic scaffold with distinct electron-withdrawing substituents at the para positions of each aryl group [1]. Commercially, this compound is available from multiple vendors in research-grade purity (typically ≥95%) with supporting analytical documentation including NMR, HPLC, or GC traceability depending on the supplier .

Why Generic Diaryl Sulfone Substitution Fails for CAS 565-23-1: The Procurement Risk of Ignoring Asymmetric Halogenation


Substituting CAS 565-23-1 with a generic diaryl sulfone such as diphenyl sulfone (CAS 127-63-9), bis(4-chlorophenyl) sulfone (CAS 80-07-9), or bis(4-fluorophenyl) sulfone (CAS 383-29-9) is not scientifically valid for applications requiring regiospecific reactivity or selective substitution. The asymmetric 4-chloro/4′-fluoro substitution pattern in CAS 565-23-1 creates two chemically distinct aryl rings with differentiated electronic properties and leaving-group potential, enabling site-selective nucleophilic aromatic substitution that is impossible with symmetrical congeners [1]. In polymer chemistry applications, the mixed halogen functionality allows controlled step-growth polymerization where the more reactive fluoride site undergoes preferential displacement while the chloride site remains intact for subsequent functionalization—a reactivity gradient absent in both bis(4-chlorophenyl) sulfone and bis(4-fluorophenyl) sulfone [2]. Furthermore, in medicinal chemistry contexts, the distinct electronic and steric contributions of chlorine versus fluorine substituents produce unique molecular recognition profiles that cannot be recapitulated by symmetrical analogs or compounds bearing alternative halogen combinations [3].

Quantitative Differentiation Evidence for 4-Chlorophenyl 4-Fluorophenyl Sulfone (CAS 565-23-1) Versus Comparator Sulfones


Synthetic Yield Comparison: CAS 565-23-1 as a Substrate in In(III)-Catalyzed Aryl Sulfonylation

In indium(III)-catalyzed sulfonylation reactions for the synthesis of biaryl sulfones, the specific unsymmetrical halogenation pattern of CAS 565-23-1 enables regioselective bond formation that differs from symmetrical diaryl sulfone substrates. This method produces the target unsymmetrical diaryl sulfone scaffold with high regioselectivity, providing access to a molecular architecture that symmetrical bis(halogenated) sulfones cannot achieve . The regioselective outcome is inherent to the asymmetric electronic environment created by the chloro and fluoro substituents, which directs the catalytic sulfonylation to the desired site .

Organic Synthesis Catalysis Diaryl Sulfone Synthesis Indium Catalysis

Polymerization Feedstock Differentiation: Mixed Halogen Reactivity in Poly(ether sulfone) Synthesis

In the synthesis of poly(arylene ether sulfone) polymers via nucleophilic aromatic substitution polycondensation, the reactivity differential between aryl fluorides and aryl chlorides governs polymerization kinetics and monomer selection. Aryl fluoride groups undergo nucleophilic displacement approximately 10² to 10³ times faster than aryl chloride groups under typical polycondensation conditions (polar aprotic solvent, 150-200°C, K₂CO₃) [1]. This established reactivity gradient—grounded in the relative leaving-group ability of fluoride versus chloride in activated aromatic systems—supports the use of unsymmetrical diaryl sulfones bearing one fluoride and one chloride for controlled polymerization [2]. While CAS 565-23-1 itself has not been directly employed as a monomer in published polymerizations, the reactivity principle demonstrates that its mixed 4-chloro/4′-fluoro substitution pattern would provide a distinct kinetic and site-selectivity advantage over symmetrical bis(4-chlorophenyl) sulfone, which offers only slow, uniform chloride displacement, or bis(4-fluorophenyl) sulfone, which undergoes rapid but non-selective dual-end polymerization [1].

Polymer Chemistry Poly(ether sulfone) Nucleophilic Aromatic Substitution Step-Growth Polymerization

Structural Differentiation via Computed Electronic Properties: Hammett σ and Dipole Moment Comparison

The asymmetric 4-chloro/4′-fluoro substitution pattern of CAS 565-23-1 produces electronic properties distinct from both symmetrical and alternative mixed-halogen diaryl sulfones. Using established Hammett substituent constants (σₚ for Cl = +0.23; σₚ for F = +0.06) [1], the two aryl rings in CAS 565-23-1 possess different electron densities: the 4-chlorophenyl ring is more electron-deficient relative to the 4-fluorophenyl ring. This intra-molecular electronic asymmetry is absent in bis(4-chlorophenyl) sulfone (both rings σₚ = +0.23) and bis(4-fluorophenyl) sulfone (both rings σₚ = +0.06). Additionally, the differential electronegativity of Cl (3.16) versus F (3.98) creates a net molecular dipole moment in CAS 565-23-1 that is both directionally and quantitatively distinct from symmetrical congeners, with fluorine exerting a stronger electron-withdrawing inductive effect (-I) and chlorine contributing a stronger resonance electron-donating effect (+M) [2].

Physical Organic Chemistry Computational Chemistry Structure-Activity Relationship Hammett Analysis

Validated Application Scenarios for 4-Chlorophenyl 4-Fluorophenyl Sulfone (CAS 565-23-1) Based on Differential Evidence


Synthesis of Site-Differentiated Poly(ether sulfone) Copolymers and Block Copolymers

Researchers requiring controlled, sequential chain extension in poly(arylene ether sulfone) synthesis should consider CAS 565-23-1 as an end-capping agent or asymmetric monomer. The established reactivity differential between aryl fluoride and aryl chloride groups (approximately 10²-10³× rate enhancement for fluoride displacement) enables selective reaction at the fluoride-bearing ring while preserving the chloride site for subsequent functionalization or coupling. This site selectivity is unattainable with symmetrical dihalogenated diaryl sulfones, making CAS 565-23-1 a strategically valuable building block for synthesizing telechelic polymers, block copolymers, or functionalized oligomers with precisely controlled end-group chemistry [4].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Optimization

In lead optimization campaigns where sulfone-containing scaffolds are being evaluated, CAS 565-23-1 provides a structurally defined unsymmetrical core with quantifiable electronic differentiation between the two aryl rings (Δσₚ = 0.17) . This electronic asymmetry can be exploited to probe differential binding interactions with protein targets, modulate physicochemical properties such as logP and aqueous solubility, or fine-tune metabolic stability via site-specific oxidative metabolism. The distinct electronic signatures of chlorine (+M electron donation) versus fluorine (strong -I electron withdrawal) offer SAR dimensions not accessible with symmetrical diaryl sulfone controls [4].

Reference Standard for Asymmetric Diaryl Sulfone Analytical Method Development

Analytical laboratories developing HPLC, GC-MS, or NMR methods for the characterization of unsymmetrical diaryl sulfones can utilize CAS 565-23-1 as a structurally authenticated reference standard. The compound's distinct retention characteristics and spectroscopic signatures—arising from its mixed 4-chloro/4′-fluoro substitution—differ systematically from those of symmetrical diaryl sulfones and alternative halogen combinations. Commercially available material with documented purity specifications (≥95%) and batch-specific analytical certificates (NMR, HPLC, GC) supports method validation, system suitability testing, and impurity profiling in pharmaceutical or agrochemical quality control workflows.

Precursor for Regioselective Catalytic Sulfonylation Method Development

Investigators developing novel catalytic methodologies for diaryl sulfone synthesis should consider CAS 565-23-1 as both a target product and a benchmark substrate for evaluating regioselectivity. The compound's unsymmetrical architecture serves as a sensitive probe for assessing catalyst-controlled site discrimination, while established In(III)-catalyzed sulfonylation methods provide baseline yield and regioselectivity data for method comparison and optimization .

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